Ethyl 3-methylisoxazole-4-carboxylate
Description
Significance of the Isoxazole (B147169) Moiety in Heterocyclic Compound Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a structure of considerable interest in the field of heterocyclic chemistry. wisdomlib.orgrsc.org This moiety is a key component in numerous compounds that exhibit a wide array of biological activities, making it a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgnih.gov Isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgresearchgate.net The versatility of the isoxazole ring also lies in its function as a synthetic building block. ijpcbs.com Its latent functionalities can be exploited for the synthesis of more complex molecules and other heterocyclic systems. ijpcbs.com The ability of nitrogen- and oxygen-containing heterocycles like isoxazole to readily bind with biological targets such as enzymes and receptors through non-covalent interactions further enhances their significance in pharmaceutical research. researchgate.netnih.gov
Overview of Ethyl 3-methylisoxazole-4-carboxylate as a Model Compound in Academic Investigations
This compound serves as a notable subject within the broader class of isoxazole derivatives for academic and industrial research. While not as extensively documented as some commercial drugs, its importance is evident in the context of synthetic chemistry and process development. One of the key areas where this specific compound is investigated is in the study of isomeric purity during the synthesis of related, high-value isoxazole intermediates. For instance, during the production of Ethyl 5-methylisoxazole-4-carboxylate, a crucial drug substance intermediate, this compound can be generated as an isomeric impurity. google.com The formation of this isomer highlights challenges in regioselectivity during the cyclization step of isoxazole synthesis, making its study essential for optimizing reaction conditions to minimize by-product formation and improve the yield and quality of the desired product. google.com Its role as a reference standard for this impurity is critical for the development of analytical methods to ensure the quality of pharmaceutical intermediates. The study of such isomers provides valuable insights into reaction mechanisms and informs the development of more efficient and selective synthetic methodologies in heterocyclic chemistry.
Historical Context and Evolution of Isoxazole Derivative Exploration
The exploration of isoxazole chemistry has a rich history dating back over a century. The initial recognition of the isoxazole ring's cyclic structure is credited to Ludwig Claisen in 1888. ijpcbs.com However, the first synthesis of the parent isoxazole compound was achieved by Claisen in 1903 through the oximation of propargylaldehyde acetal. nih.gov A particularly significant advancement in the field came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system via the reaction of nitrile oxides with unsaturated compounds. ijpcbs.com This method, known as 1,3-dipolar cycloaddition, remains a cornerstone of isoxazole synthesis. ijpcbs.comwikipedia.org Over the decades, research has led to the development of numerous synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, to create a vast library of isoxazole derivatives with diverse substitution patterns. rsc.org This evolution has been driven by the continued discovery of isoxazoles in commercially significant molecules, including antibiotics like oxacillin (B1211168) and cycloserine, anti-inflammatory drugs, and herbicides, cementing their importance in modern chemical and pharmaceutical research. ijpcbs.comwikipedia.org
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Reference |
| IUPAC Name | ethyl 3-methyl-1,2-oxazole-4-carboxylate | thermofisher.com |
| CAS Number | 20328-15-8 | thermofisher.comfishersci.ca |
| Molecular Formula | C₇H₉NO₃ | thermofisher.comncats.io |
| Molecular Weight | 155.15 g/mol | fishersci.cancats.io |
| Appearance | Clear colorless to yellow to orange liquid | thermofisher.com |
| Refractive Index (@ 20°C) | 1.4570-1.4620 | thermofisher.com |
| InChI Key | AEWHICNMVQOWJE-UHFFFAOYSA-N | thermofisher.comncats.io |
| SMILES | CCOC(=O)C1=CON=C1C | ncats.io |
Table 2: Summary of Research Findings for this compound
This table outlines the primary roles and research contexts of the title compound.
| Research Area | Finding/Application | Significance | Reference |
| Process Chemistry | Identified as an isomeric impurity in the synthesis of Ethyl 5-methylisoxazole-4-carboxylate. | Crucial for developing purification methods and optimizing reaction conditions to ensure the quality of pharmaceutical intermediates. | google.com |
| Analytical Chemistry | Serves as a reference standard for detecting and quantifying impurities in related isoxazole syntheses. | Essential for quality control and regulatory compliance in the manufacturing of chemical intermediates. | google.com |
| Synthetic Methodology | Its formation highlights challenges in achieving regioselectivity in 1,3-dipolar cycloaddition reactions. | Drives research into more selective and efficient synthetic routes for producing specific isoxazole isomers. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHICNMVQOWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312161 | |
| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20328-15-8 | |
| Record name | 20328-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3 Methylisoxazole 4 Carboxylate and Its Derivatives
Cyclocondensation Reactions in Isoxazole-4-carboxylate Synthesis
Cyclocondensation reactions represent a foundational approach to constructing the isoxazole (B147169) core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through an intramolecular cyclization and dehydration sequence.
A widely utilized and classical method for synthesizing the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydroxylamine (B1172632). nih.govyoutube.comijpca.org The reaction proceeds through initial condensation of the hydroxylamine with one of the carbonyl groups to form an oxime or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. youtube.comnih.gov
However, a significant challenge in this synthesis, particularly with unsymmetrical β-ketoesters, is the control of regioselectivity. researchgate.net The nucleophilic attack by the hydroxylamine can occur at either of the two carbonyl carbons, potentially leading to a mixture of isomeric products. nih.gov For instance, the reaction intended to produce a 5-substituted isoxazole can yield the 3-substituted isomer as an impurity. google.com The reaction conditions, including pH and temperature, must be carefully controlled to favor the desired regioisomer. researchgate.net For example, a process for preparing ethyl-5-methylisoxazole-4-carboxylate from ethyl ethoxymethyleneacetoacetic ester noted the formation of the isomeric ethyl-3-methylisoxazole-4-carboxylate as a significant byproduct. google.com
Table 1: Examples of Isoxazole Synthesis from β-Dicarbonyl Precursors
| Precursor | Reagent | Key Conditions | Product(s) | Reference |
|---|---|---|---|---|
| β-Enamino ketoesters | Hydroxylamine hydrochloride | Appropriate solvent | Regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | nih.gov |
| Ethyl ethoxymethyleneacetoacetic ester | Hydroxylamine sulfate, Sodium acetate | -20°C to 10°C | Ethyl-5-methylisoxazole-4-carboxylate (with 3-methyl isomer impurity) | google.com |
| Substituted β-keto esters | Hydroxylamine | Controlled pH and temperature | 3-Hydroxyisoxazoles (with 5-isoxazolone as potential byproduct) | researchgate.net |
The 1,3-dipolar cycloaddition between alkynes and nitrile oxides is a powerful and highly regioselective method for the synthesis of isoxazoles. nih.govsciforum.netbeilstein-journals.org This approach avoids the regioselectivity issues often encountered with β-dicarbonyl precursors. rsc.org Nitrile oxides are typically unstable and are generated in situ from the oxidation of aldoximes. tandfonline.comnih.gov
Various oxidizing agents can be employed for this transformation, with hypervalent iodine reagents being particularly effective, allowing the reaction to proceed under mild conditions. sciforum.netrsc.org This method is compatible with a wide range of functional groups on both the alkyne and the aldoxime, enabling the synthesis of a diverse library of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high yields and excellent control over the product's substitution pattern. beilstein-journals.orgrsc.org The reaction mechanism involves the generation of the nitrile oxide dipole, which then undergoes a concerted [3+2] cycloaddition with the alkyne dipolarophile to form the isoxazole ring. tandfonline.comnih.gov
Table 2: Reagents for In Situ Generation of Nitrile Oxides for Cycloaddition
| Precursor | Oxidizing System | Key Features | Reference |
|---|---|---|---|
| Aldoximes | Hypervalent iodine reagents | Mild conditions, complete regioselectivity, high yields | rsc.org |
| Aldoximes | Oxone, NaCl, Na2CO3 | Environmentally friendly, solvent-free (ball-milling) conditions | tandfonline.com |
| Aldoximes | N-Chlorosuccinimide (NCS) | Forms intermediate hydroxyimoyl chlorides before cycloaddition | nih.gov |
A novel and mechanistically distinct approach to isoxazole synthesis involves the use of platinum catalysts. rsc.org This methodology facilitates the cyclization of precursors like propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers to form differentially substituted isoxazoles. A key feature of this transformation is the proposed involvement of a platinum-carbene intermediate. rsc.org
This catalytic system provides a regiocomplementary route to isoxazoles, meaning that by choosing the appropriate starting material, one can selectively synthesize positional isomers that might be difficult to access through other methods. The reaction conditions are developed to specifically navigate the catalytic manifold, and deuterium (B1214612) labeling studies have been used to support the proposed carbene-mediated mechanism. This strategy highlights the power of transition metal catalysis to open new pathways for the synthesis of important heterocyclic systems. rsc.org
Multi-component Reaction Strategies for Isoxazole Core Functionalization
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for drug discovery and library synthesis.
The Passerini reaction is a classic MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy carboxamide. wikipedia.orgnih.gov First reported by Mario Passerini in 1921, this reaction is a powerful tool for functionalizing existing molecular scaffolds. wikipedia.org
In the context of isoxazole chemistry, the Passerini reaction can be employed as a post-cyclization derivatization strategy. By using an isoxazole derivative bearing either a carbonyl or a carboxylic acid functional group as one of the components, a complex α-acyloxyamide side chain can be appended to the isoxazole core in a single step. For example, reacting isoxazole-4-carboxaldehyde with an isocyanide and a carboxylic acid would yield an isoxazole-containing Passerini product. This strategy provides rapid access to libraries of structurally diverse and complex isoxazole derivatives for biological screening. nih.govresearchgate.net The reaction can proceed through two main mechanistic pathways, a concerted trimolecular pathway in aprotic solvents and an ionic pathway in polar solvents, depending on the reaction conditions. wikipedia.org
Table 3: Hypothetical Passerini Reaction for Isoxazole Functionalization
| Isoxazole Component | Isocyanide Component | Carboxylic Acid Component | Resulting Structure |
|---|---|---|---|
| 3-Methylisoxazole-4-carboxaldehyde | tert-Butyl isocyanide | Acetic acid | α-acetoxy-3-methylisoxazole-4-(N-tert-butyl)acetamide |
| 3-Methylisoxazole-4-carboxylic acid | tert-Butyl isocyanide | Acetaldehyde | 1-(tert-butylamino)-1-oxopropan-2-yl 3-methylisoxazole-4-carboxylate |
Post-Cyclization Derivatization Strategies for the Isoxazole Ring System
Once the isoxazole-4-carboxylate core is synthesized, its structure can be further modified through various derivatization strategies. These transformations can target the substituents on the ring or involve the ring itself, leading to a wide array of novel compounds.
One common strategy involves the manipulation of the ester group at the C4 position. The ethyl ester of 3-methylisoxazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid. google.com This acid can then be activated, for example by conversion to an acyl chloride, and reacted with various nucleophiles like amines to form amides, significantly expanding the chemical space of available derivatives. google.com
More advanced strategies involve chemical transformation of the isoxazole ring itself. Reductive ring-opening of isoxazoles, often using catalytic hydrogenation, can yield β-enaminones. mdpi.com These resulting acyclic compounds are highly versatile synthetic intermediates that can serve as precursors for the synthesis of other heterocyclic systems, such as pyrazoles. mdpi.com Another powerful transformation is the ring-opening fluorination of isoxazoles. researchgate.net Treatment with an electrophilic fluorinating agent like Selectfluor® can induce a cleavage of the N-O bond, leading to the formation of α-fluorocyanoketones. This method provides an efficient route to complex acyclic fluorinated compounds under mild conditions. researchgate.net
Reduction and Oxidation Reactions of the Isoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a unique reactivity profile. The N-O bond within the core is susceptible to cleavage under reductive conditions, which is a characteristic reaction of this heterocycle. The specific outcome of the reduction is highly dependent on the reagents and conditions employed.
Reductive Cleavage: Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond. This process typically leads to the formation of an aminovinyl ketone. For Ethyl 3-methylisoxazole-4-carboxylate, this reaction would break the heterocyclic ring to yield a more complex linear structure. The choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and reaction parameters like hydrogen pressure and temperature are crucial in determining the efficiency and outcome of the reduction.
Oxidation Reactions: The isoxazole ring is generally stable towards oxidative conditions due to its aromatic character. Oxidation reactions, when they occur, typically target the side-chain substituents rather than the ring itself. For instance, the methyl group at the C-3 position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this would require harsh reagents. The ester group at C-4 is also relatively stable to oxidation. The stability of the isoxazole core to oxidizing agents makes it a useful scaffold in multi-step syntheses where other parts of a molecule need to be oxidized.
Electrophilic and Nucleophilic Substitution Pathways on the Isoxazole Ring
The electronic nature of the isoxazole ring dictates its reactivity towards substitution reactions. The ring is considered electron-deficient, which generally makes it more susceptible to nucleophilic attack than electrophilic attack.
Electrophilic Substitution: Aromatic electrophilic substitution on the isoxazole ring is generally difficult and requires harsh conditions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The electron-withdrawing nature of the ring nitrogen and oxygen deactivates the ring towards electrophiles. When such reactions do occur, the position of substitution is influenced by the existing substituents. In this compound, the C-5 position is the most likely site for electrophilic attack, as it is the least deactivated position. However, the presence of the deactivating carboxylate group at C-4 further hinders this type of reaction.
Nucleophilic Substitution: The isoxazole ring is more prone to nucleophilic substitution, particularly when a good leaving group is present. Nucleophilic attack can also lead to ring-opening reactions. For instance, strong bases can attack the ring protons, leading to deprotonation and subsequent rearrangement or cleavage of the isoxazole ring. The C-5 position is a potential site for nucleophilic attack, especially if it is first functionalized with a leaving group like a halogen.
Halogenation and Directed Lithiation at Specific Positions (e.g., C-4)
Functionalization of the isoxazole ring through halogenation and lithiation allows for the introduction of a wide range of substituents.
Halogenation: Halogenation of isoxazoles typically occurs at the C-5 position if it is unsubstituted. For this compound, direct halogenation would be expected to yield the 5-halo derivative. This reaction can be carried out using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Directed Lithiation: Directed ortho-lithiation is a powerful tool for regioselective functionalization. rsc.org In the case of isoxazole derivatives, lithiation can be directed by existing functional groups. While the prompt mentions C-4, this position is already substituted in the target molecule. A more feasible and documented pathway is lateral lithiation, where a proton on a side-chain is abstracted. Research has shown that the methyl group at the C-5 position of similar isoxazole structures can be smoothly lithiated. umt.eduresearchgate.net For this compound, the methyl group at C-3 would be the primary target for lateral lithiation. The resulting lithiated species can then be quenched with various electrophiles to introduce new functional groups at the methyl position. For example, protecting the C-4 acetyl group of a similar compound as a 5,5-dimethyl-1,3-dioxanyl group facilitated lithiation at the 5-methyl position. researchgate.net This strategy enables the synthesis of 5-functionalized 3-isoxazolyl carboxylic acid derivatives. researchgate.net
Ester Hydrolysis for Corresponding Carboxylic Acid Analogues
The conversion of the ethyl ester group at the C-4 position to a carboxylic acid is a fundamental transformation. This hydrolysis is typically achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is the most common method, involving the treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the 3-methylisoxazole-4-carboxylic acid. This method is often high-yielding. google.com
Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. google.com This reaction is reversible, and the equilibrium can be driven towards the product by using a large excess of water. One patented process describes the hydrolysis of a similar compound, ethyl-5-methylisoxazole-4-carboxylate, using 60% aqueous sulfuric acid, which reduced reaction time and by-product formation compared to other acidic methods. google.com
| Method | Reagents | Conditions | Typical Yield |
| Basic Hydrolysis | KOH or NaOH | Aqueous solution, heat | High |
| Acidic Hydrolysis | H₂SO₄ | 60% aqueous solution, 80°-88°C | High google.com |
This table presents generalized conditions for ester hydrolysis and specific examples found in the literature for similar compounds.
Amine Modifications and Formation of Hydrazone/Hydrazide Derivatives
The ester functionality of this compound serves as a versatile handle for the synthesis of various amide and hydrazide derivatives. These derivatives are often explored for their potential biological activities.
Hydrazide Formation: The most direct route to the corresponding hydrazide is the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like ethanol (B145695) under reflux. mdpi.com This reaction, known as hydrazinolysis, proceeds via nucleophilic acyl substitution where hydrazine acts as the nucleophile.
Hydrazone Formation: Once the 3-methylisoxazole-4-carbohydrazide is formed, it can be readily converted into a variety of hydrazones. nih.govresearchgate.netsemanticscholar.org This is achieved by condensing the hydrazide with an appropriate aldehyde or ketone, typically in the presence of a catalytic amount of acid. mdpi.com This reaction provides a modular approach to a large library of derivatives, as a wide range of aldehydes and ketones can be used. nih.gov
Reaction Pathway:
Ester to Hydrazide: this compound + Hydrazine Hydrate → 3-Methylisoxazole-4-carbohydrazide + Ethanol
Hydrazide to Hydrazone: 3-Methylisoxazole-4-carbohydrazide + Aldehyde/Ketone → N'-substituted-3-methylisoxazole-4-carbohydrazide (Hydrazone) + Water
Optimization of Reaction Conditions and Yield for Isoxazole Synthesis
The synthesis of the isoxazole ring itself is a critical step, and its efficiency often depends on fine-tuning the reaction conditions. A general and regioselective method for preparing 4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester. orgsyn.org
For instance, the synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate was achieved with a 68–71% yield by reacting ethyl β-pyrrolidinocrotonate with 1-nitropropane (B105015) in the presence of triethylamine (B128534) and phosphorus oxychloride. orgsyn.org
Key parameters that are often optimized to improve yield and purity include:
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.
Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.
Catalyst/Reagent: The nature and amount of the condensing agent or catalyst can be critical.
Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product yield and prevent degradation. google.com
A process for a related compound, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, highlights the importance of optimization. By carefully selecting reagents and reaction temperatures (e.g., -20°C to 10°C for the cyclization step), the formation of an undesired isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate, was significantly reduced to as low as 0.1%. google.com
| Parameter | Effect on Synthesis | Example of Optimization |
| Temperature | Affects reaction rate and selectivity. | Lowering temperature from ambient to -20°C to 10°C reduced isomeric impurity formation. google.com |
| Reagents | Choice of base/condensing agent impacts efficiency. | Using triethylamine and phosphorus oxychloride for cyclization. orgsyn.org |
| Solvent | Influences solubility and reaction medium. | Chloroform is used as a solvent in the synthesis of a similar isoxazole. orgsyn.org |
| Reaction Time | Determines conversion and potential for side reactions. | Reducing hydrolysis time from 9 hours to 3.5 hours minimized by-product generation. google.com |
This table illustrates general optimization parameters and specific examples for related isoxazole syntheses.
Green Chemistry Approaches in Isoxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles to reduce environmental impact. bohrium.comniist.res.in These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Alternative Energy Sources:
Microwave Irradiation: This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govbenthamdirect.com It has been successfully used for synthesizing various isoxazole derivatives. benthamdirect.com
Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates and yields. mdpi.com Sonochemical methods can facilitate cyclization and multicomponent reactions under milder conditions. mdpi.com
Greener Solvents and Catalysts:
Water as a Solvent: Utilizing water as a reaction medium is a key aspect of green chemistry, avoiding the use of volatile organic compounds (VOCs). mdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent can simplify work-up procedures, reduce waste, and often increase reaction rates. nih.gov
Eco-Friendly Catalysts: The use of benign and recyclable catalysts is a significant advancement. For example, an agro-waste extract from orange fruit peel ash has been used as an efficient catalyst for isoxazole synthesis under solvent-free conditions, providing yields of 86-92%. nih.gov
These green methodologies offer sustainable alternatives to traditional synthetic routes, aligning with the growing demand for environmentally responsible chemical manufacturing. bohrium.comniist.res.inmdpi.com
Advanced Spectroscopic and Crystallographic Characterization of Isoxazole 4 Carboxylate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis for Proton Environments
¹H NMR spectroscopy would identify all unique proton environments in Ethyl 3-methylisoxazole-4-carboxylate. The expected spectrum would show distinct signals for the methyl group on the isoxazole (B147169) ring, the single proton on the isoxazole ring, and the ethyl group of the ester moiety (a quartet for the -CH2- group and a triplet for the -CH3- group). The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) of each signal would confirm this structure.
¹³C NMR Spectroscopic Analysis for Carbon Framework
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl group carbons, and the methyl group carbon.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of atoms.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, confirming the connection between the -CH2- and -CH3- protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework, such as connecting the ethyl group protons to the ester's carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show correlations between protons that are close in space, helping to define the molecule's conformation.
Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C7H9NO3, Molecular Weight: 155.15 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z value corresponding to its protonated form.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition. By comparing the experimentally measured exact mass to the calculated mass for the molecular formula C7H9NO3, HRMS can definitively verify the chemical formula of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Insights and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. The fragmentation patterns of isoxazole derivatives are influenced by the substitution on the heterocyclic ring. mdpi.com In the gas phase, the fragmentation behavior of protonated or deprotonated molecules provides valuable information about their structural integrity and the relative strengths of their chemical bonds.
For isoxazole-containing compounds, common fragmentation pathways involve the cleavage of the isoxazole ring itself or the loss of substituent groups. unito.it The specific fragmentation of this compound would be expected to follow patterns observed in related heterocyclic molecules. Upon electrospray ionization (ESI), the molecule can be protonated, and subsequent collision-induced dissociation (CID) would lead to characteristic fragment ions.
Key fragmentation pathways for protonated heterocyclic amino acids often involve the cumulative loss of water and carbon monoxide. unito.it For isoxazole esters, initial fragmentation could involve the ester group, such as the loss of the ethoxy group (-OCH2CH3) or ethylene (B1197577) (C2H4) from the ethyl ester moiety. Cleavage of the isoxazole ring can also occur, leading to nitrile-containing fragments. The study of deuterated analogues in related systems has been crucial in confirming specific hydrogen rearrangement processes that dictate the formation of certain fragment ions. scielo.br The fragmentation pathways are often complex, with competing reaction channels that can be rationalized through computational chemistry to determine the most energetically favorable routes. unito.it
The general fragmentation patterns observed in the mass spectra of 1,2,5-oxadiazole N-oxide derivatives show that the side chains heavily influence the resulting fragments. scielo.br While not identical, these findings suggest that the methyl and ethyl carboxylate groups on the isoxazole ring of the title compound will direct its fragmentation. The analysis of these pathways is crucial for the structural assignment of newly synthesized isoxazole derivatives and for distinguishing between isomers. nih.govkobv.de
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The isoxazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibration typically appears in the region of 1500-1650 cm⁻¹. The C=C stretching of the ring is also found in this region. The N-O stretching vibration of the isoxazole ring is expected to produce a peak around 1153 cm⁻¹, while C-O stretching within the ring can appear near 1068 cm⁻¹. rjpbcs.com
The ethyl carboxylate group (-COOCH₂CH₃) is readily identifiable. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1700-1750 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will appear as two bands, typically between 1000 and 1300 cm⁻¹. libretexts.org
Alkyl C-H stretching vibrations from the methyl and ethyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org C-H bending vibrations for these groups will be present in the fingerprint region, at approximately 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org Aromatic C-H stretching, when applicable in related structures, occurs at slightly higher frequencies, between 3000-3100 cm⁻¹. vscht.cz
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester C=O | Stretch | 1700 - 1750 |
| Isoxazole C=N/C=C | Stretch | 1500 - 1650 |
| Ester C-O | Stretch | 1000 - 1300 |
| Isoxazole N-O | Stretch | ~1153 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Alkyl C-H | Bend | 1350 - 1470 |
This table presents expected ranges based on typical values for the respective functional groups.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Analysis of Bond Lengths, Angles, and Torsional Conformations
The crystal structure of a closely related compound, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, provides valuable insight into the expected geometric parameters of this compound. researchgate.net In isoxazole rings, the bond lengths and angles are consistent with their heterocyclic aromatic character. For example, the N-O bond distance is typically around 1.434 Å. iucr.org The C-N and C-O bond lengths within the ring are generally shorter than single bonds, indicating electron delocalization. rsc.org
The planarity of the isoxazole ring is a key feature, although substituents can cause minor deviations. The ester group, however, is often twisted out of the plane of the isoxazole ring. In Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring by 16.2°. researchgate.net A similar non-planar conformation would be expected for this compound. The torsional angles define the spatial relationship between the isoxazole ring and the ethyl carboxylate substituent.
| Parameter | Typical Value (Isoxazole Derivatives) |
| N-O Bond Length | ~1.40 - 1.44 Å |
| C=N Bond Length | ~1.30 Å |
| C-C (ring) Bond Length | ~1.43 Å |
| C=C (ring) Bond Length | ~1.36 Å |
| Ring Angles | 103° - 112° |
Data compiled from related isoxazole structures. researchgate.netnih.govresearchgate.net
Intermolecular Interactions, including Hydrogen Bonding Networks and Crystal Packing
The way molecules arrange themselves in a crystal is governed by intermolecular interactions. mdpi.comias.ac.in In the absence of strong hydrogen bond donors like O-H or N-H, the crystal packing of this compound will be dominated by weaker interactions. These include weak C-H···O and C-H···N hydrogen bonds, as well as van der Waals forces. nih.govmdpi.com
Validation of Regiochemical Outcomes in Substituted Isoxazoles
The synthesis of substituted isoxazoles can often lead to the formation of different regioisomers. For example, the reaction of a β-enamino diketone with hydroxylamine (B1172632) can potentially yield multiple isomeric products. rsc.org Single-crystal X-ray diffraction is an unambiguous method to determine the exact substitution pattern on the isoxazole ring, thus validating the regiochemical outcome of a synthesis. rsc.orgresearchgate.net
By precisely locating each atom, X-ray crystallography confirms which positions on the isoxazole ring are occupied by the methyl group and the ethyl carboxylate group. This is particularly important when spectroscopic data, such as NMR, might be ambiguous. The ability to grow a suitable single crystal allows for the definitive structural elucidation, confirming, for instance, whether a 3,4-disubstituted or a 3,5-disubstituted isoxazole has been formed. rsc.org This validation is a critical step in the development of synthetic methodologies for this class of compounds. nih.gov
Investigation of Biological Activity and Pharmacological Mechanisms of Isoxazole 4 Carboxylate Derivatives
Utility in Medicinal Chemistry and Bioactive Molecule Development
Ethyl 3-methylisoxazole-4-carboxylate serves as a valuable scaffold in the field of medicinal chemistry. The isoxazole (B147169) ring is a key structural motif found in numerous biologically active compounds, and its derivatives have been extensively explored for therapeutic applications. nih.gov The unique arrangement of nitrogen and oxygen atoms in the isoxazole ring allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potential pharmacological activities.
The isoxazole core is present in several drugs approved by the FDA and EMA, highlighting its importance in pharmaceutical development. nih.gov While specific research on this compound as a primary bioactive molecule is limited, its role as a precursor and building block is noted. For instance, a closely related compound, Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com This suggests that the ethyl isoxazole-4-carboxylate framework is a viable starting point for the development of more complex and potent bioactive molecules.
The properties of isoxazole derivatives have been investigated for a range of therapeutic areas, including anticancer, anti-inflammatory, and antibacterial applications. nih.gov The versatility of the isoxazole ring system allows it to interact with various biological targets, making it an attractive scaffold for drug discovery programs.
Antimicrobial Efficacy Studies
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Assessments
There is no specific data available in the reviewed literature detailing the antibacterial spectrum or the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. Research has been conducted on other isoxazole derivatives, such as ethyl 3,5-diarylisoxazole-4-carboxylates, which have been tested for their antimicrobial activity. researchgate.net However, these findings cannot be directly extrapolated to this compound.
Antifungal Activity, particularly against Candida albicans
Specific studies on the antifungal activity of this compound, particularly against Candida albicans, have not been identified in the available literature. The antifungal potential of the isoxazole class of compounds is an area of active research, but data for this specific ester is lacking.
Mechanisms of Biofilm Disruption (e.g., Staphylococcus aureus)
There is no published research that investigates the mechanisms of biofilm disruption by this compound, specifically concerning biofilms formed by Staphylococcus aureus. The ability of various compounds to interfere with bacterial biofilm formation is a critical area of antimicrobial research. mdpi.comnih.gov
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Direct studies on the anti-inflammatory properties and the specific mechanisms of inflammatory pathway modulation by this compound are not detailed in the current body of scientific literature. However, the isoxazole scaffold is a component of known anti-inflammatory drugs. nih.gov For example, derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been shown to possess anti-inflammatory and immunosuppressive properties. nih.gov A related compound, Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, is noted as a valuable candidate in the development of anti-inflammatory medications due to its ability to modulate specific biological pathways. chemimpex.com
Immunomodulatory Effects and Immunosuppressive Properties
Derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been found to possess significant immunomodulatory properties, capable of suppressing both humoral and cellular immune responses. nih.gov Research has shown that these compounds can exhibit a range of effects, from immunosuppressive to immunostimulatory, depending on their specific chemical structures. nih.govresearchgate.net
A notable example is the derivative 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, known as MM3. nih.govresearchgate.net This compound was shown to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net Furthermore, it suppressed the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in human whole blood cell cultures. nih.govresearchgate.net These findings indicate that isoxazole derivatives can modulate immune cell function and cytokine production, suggesting their potential as treatments for immune-related disorders.
Insecticidal and Pesticidal Activities
The isoxazole scaffold is not only valuable in medicine but also in agrochemical applications. nih.gov The aromatic isoxazole ring has been incorporated into compounds designed for herbicidal, fungicidal, and insecticidal activities. nih.gov
Specifically, a series of 3,4,5-trisubstituted isoxazoles, namely 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, were synthesized and evaluated for their insecticidal properties. nih.govresearchgate.net A subset of these compounds was screened against significant agricultural and public health pests, including Spodoptera exigua (beet armyworm) and Aedes aegypti (yellow fever mosquito). researchgate.net The results of these screenings confirmed that the 3,4,5-trisubstituted isoxazole structure serves as a bioactive scaffold that can be utilized in the design of novel insecticides. researchgate.net
Mechanisms of Action at the Molecular and Cellular Level
The diverse biological effects of isoxazole-4-carboxylate derivatives are rooted in their interactions with specific molecular targets and cellular pathways.
The anticancer activity of certain isoxazole-carboxamide derivatives has been linked to their ability to interfere with the cell cycle. nih.gov For example, compounds 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells. nih.gov This cell cycle arrest is a common mechanism for antiproliferative agents. These compounds also shifted the mode of cell death from necrosis towards apoptosis, a programmed and more controlled form of cell death. nih.gov Other isoxazole derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. nih.gov
The immunosuppressive mechanism of the derivative MM3 has been traced to a proapoptotic pathway. nih.govresearchgate.net In Jurkat cells, a human T-lymphocyte cell line, MM3 caused a significant increase in the expression of caspases, Fas, and the signaling protein NF-κB1. nih.govresearchgate.net Upregulation of these proteins is indicative of an induction of apoptosis, which can account for the compound's immunosuppressive effects on T-cell proliferation. nih.gov
At the enzyme level, the mechanism of HDAC6 inhibition by 3-hydroxy-isoxazole derivatives has been elucidated through molecular docking studies. nih.gov These studies predict that the 3-hydroxy-isoxazole group acts as a bidentate ligand, coordinating with the catalytic zinc ion (Zn2+) located in the active site of the HDAC6 enzyme. nih.gov This binding event blocks the enzyme's catalytic activity, preventing the deacetylation of its target proteins.
In the context of immunomodulation, isoxazole derivatives can modulate the activity of immune cells by affecting cytokine production pathways. The inhibition of LPS-induced TNF-α production by the MM3 compound demonstrates a clear modulation of a key inflammatory signaling pathway, though the specific receptor binding is an area for further investigation. nih.govresearchgate.net
Interference with Cellular Processes (e.g., Signal Transduction, Gene Expression, Metabolic Pathways)
Derivatives of isoxazole-4-carboxylate have been shown to interfere with various cellular processes, demonstrating their potential as modulators of biological systems. Their activity often involves the regulation of gene expression and interaction with key signaling pathways.
One area of significant activity is the modulation of immune responses through the regulation of gene expression. Certain 5-amino-3-methylisoxazole-4-carboxylic acid derivatives have been found to alter the expression of genes for interleukins (IL) such as IL-1B, IL-2, IL-6, and IL-27, as well as the chemokine CCL22. nih.gov The differential regulation of these crucial signaling molecules compared to established drugs like Leflunomide suggests that these isoxazole derivatives may possess unique immunosuppressive mechanisms. nih.gov For instance, one derivative was found to upregulate IL-1B and IL-6 while Leflunomide suppressed them, indicating a distinct mode of action on cellular signaling cascades. nih.gov
In the context of metabolic pathways and cell differentiation, specific isoxazole carboxamides have been observed to influence β-cell physiology. The compound N-cyclopropyl-5-(thiophen-2-yl)-isoxazole-3-carboxamide (ISX) was found to induce genes that support neuroendocrine and β-cell phenotypes while simultaneously suppressing genes important for cell proliferation. researchgate.net This modulation of gene expression leads to changes in β-cell metabolites and can protect glucose-responsive signaling pathways, particularly under conditions of lipotoxicity. researchgate.net Furthermore, some isoxazole derivatives, specifically isoxazole-4-carboxamides, have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive signal transmission. mdpi.com
Additionally, the antiproliferative activity of isoxazole derivatives has been linked to the induction of apoptosis. In Jurkat cells, a specific 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivative was shown to cause a significant increase in the expression of caspases, Fas, and NF-κB1, suggesting that its immunosuppressive effects are mediated through the activation of pro-apoptotic signaling pathways. nih.gov
Inhibition of Essential Biosynthetic Pathways (e.g., Ergosterol (B1671047) Biosynthesis in Fungi)
The isoxazole scaffold is a key feature in the development of novel antifungal agents, with a primary mechanism of action being the disruption of essential biosynthetic pathways in fungi, most notably the ergosterol biosynthesis pathway. researchgate.netnih.govresearchgate.net Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and permeability. mdpi.compatsnap.com Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death. patsnap.comnih.gov
The ergosterol biosynthesis pathway involves a series of enzymatic steps, with the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51) being a primary target for many antifungal drugs, particularly the azole class. nih.govpatsnap.comresearchgate.net This enzyme is a cytochrome P450-dependent enzyme responsible for a critical demethylation step in the conversion of lanosterol to ergosterol. researchgate.net Isoxazole derivatives are being actively investigated as potential inhibitors of key enzymes within this pathway. researchgate.net Molecular docking studies have suggested that isoxazole derivatives can bind to essential enzymes in this pathway, such as sterol 14α-demethylase, disrupting their function. researchgate.net
The inhibition of ergosterol biosynthesis is considered a highly selective antifungal strategy because the pathway is unique to fungi, which minimizes off-target effects in human hosts. nih.gov Research has shown that even slight alterations in the sterol profile of fungal cells due to pathway inhibition can trigger significant stress responses, including the transcriptional upregulation of efflux pumps as a defense mechanism. nih.gov The development of isoxazole-based compounds that can effectively inhibit this pathway represents a promising avenue for creating new, low-toxicity, and highly selective fungicides to combat fungal infections and resistance. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological activity of isoxazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and its associated moieties. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govrsc.org
Impact of Substituent Position and Electronic Properties on Biological Activity
The substitution pattern at the C3, C4, and C5 positions of the isoxazole ring plays a pivotal role in determining the biological profile of the molecule. nih.gov For instance, in a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives evaluated for anticancer activity, substitutions on the 3-phenyl ring were found to be critical. nih.gov While halogen substitutions (F and/or Cl) on the 3-phenyl ring have previously shown potent activity against cell lines like Hep3B or MCF-7, the absence of such substituents in a recent study resulted in very weak activity against the same cell lines. nih.gov
The electronic properties of substituents are also a key determinant of activity. In a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids designed as inhibitors of bacterial serine acetyltransferase, the introduction of electron-withdrawing groups (EWGs) on the phenyl ring attached to the 2-aminothiazole (B372263) moiety appeared to have a beneficial effect on the compound's affinity for the enzyme. nih.gov This suggests that modulating the electronic landscape of the molecule can enhance its interaction with biological targets.
Furthermore, the linker at the C4 position has been shown to be important for activity in allosteric ligands for the RORγt receptor. A clear correlation was observed between the potency and the lipophilicity and flexibility of the C4-linker, with ether or alkene linkers providing the highest potency. nih.gov
Correlation of Functional Group Modifications with Efficacy and Selectivity
Modifying functional groups on the isoxazole core or its substituents can dramatically alter the efficacy and selectivity of the compounds. The conversion of a carboxylic acid to an ester or amide, for example, can significantly impact biological activity.
In a study of isoxazole-3-carboxylic acid derivatives, it was found that an ester moiety could efficiently replace the carboxylic acid group without a significant loss of inhibitory activity against Salmonella typhimurium serine acetyltransferase (StSAT). nih.gov Similarly, converting the carboxylic acid to various amides showed that bulky substituents like a phenyl ring or an adamantane (B196018) group conferred higher affinity than smaller methyl or unsubstituted amides. nih.gov
The data below illustrates the impact of such modifications on StSAT inhibition.
| Compound | Functional Group at C3-Isoxazole | Substituent on 2-aminothiazole | IC50 (µM) |
|---|---|---|---|
| 5 | Carboxylic Acid | Phenyl | 110 |
| 20 | Carboxylic Acid | 4-Chlorophenyl | 11 |
| 14 | Methyl Ester | Phenyl | 10 |
| 15 | Methyl Ester | 4-Chlorophenyl | 18 |
| 13 | Adamantane Amide | Phenyl | 10 |
| 12 | Methyl Amide | Phenyl | 42 |
In another example focusing on anti-Zika virus (ZIKV) activity, modifications to a lead isoxazole compound revealed that replacing an oxazole (B20620) moiety with an isoxazole at a specific position (the "A-ring") improved both cellular activity and toxicity profiles. nih.gov Further modifications, such as adding a hydroxyl group to a piperidine (B6355638) substituent (the "B-ring"), led to a significant increase in antiviral potency.
| Compound | "A-Ring" Moiety | Modification on "B-Ring" | EC50 (µM) |
|---|---|---|---|
| KR-26827 (Lead) | 1,2,4-Oxadiazole | - | 1.5 |
| 6c | Oxazole | - | 3.5 |
| 6d | Isoxazole | - | 1.6 |
| 7a | Isoxazole | Piperidine | 0.8 |
| 7l | Isoxazole | 4-hydroxy-piperidine | 0.08 |
These studies underscore the principle that targeted functional group modifications, guided by SAR, are essential for fine-tuning the biological properties of isoxazole-4-carboxylate analogues to achieve desired efficacy and selectivity. nih.gov
Application as Non-Proteinogenic Amino Acids in Peptide Synthesis
Isoxazole-4-carboxylate derivatives, particularly those bearing an amino group, serve as valuable non-proteinogenic amino acids for incorporation into peptides. These unnatural amino acids introduce novel structural and functional properties, leading to the creation of peptidomimetics with enhanced therapeutic potential. mdpi.comnih.gov
Incorporation into α/β-Mixed Peptides via Solid-Phase Peptide Synthesis
A significant application is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a β-amino acid derivative, in the solid-phase peptide synthesis (SPPS) of α/β-mixed peptides. mdpi.comnih.gov Hybrid peptides that combine α- and β-amino acids are of great interest as they can adopt unique secondary structures and often exhibit improved stability against enzymatic degradation compared to natural peptides. nih.gov
The incorporation of AMIA into a peptide chain has been successfully demonstrated using both classical and ultrasonic-agitated SPPS methods. mdpi.com A key finding from this research was that the β-amino group at the C5 position of the isoxazole ring remained unreactive under typical conditions for Fmoc protection. mdpi.com This unique reactivity allows for the direct coupling of the unprotected AMIA's carboxylic acid group to the N-terminal α-amino group of a resin-bound peptide. This strategy enables the insertion of the unnatural amino acid residue at a specific position within a peptide sequence. mdpi.com
The process involves synthesizing a model peptide on a solid support, followed by the modification of its N-terminus with 5-amino-3-methyl-isoxazole-4-carboxylic acid. This results in the formation of novel α/β-mixed peptide hybrids. mdpi.com The successful synthesis and characterization of these hybrid peptides open up possibilities for creating new classes of bioactive peptides containing the isoxazole scaffold. mdpi.comnih.gov
Reactivity of Amino and Carboxylic Groups in Peptide Coupling Reactions
The incorporation of isoxazole-4-carboxylate derivatives into peptide chains introduces unique chemical functionalities that influence the reactivity of both the amino and carboxylic acid groups during standard peptide coupling reactions. Research into 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a derivative of this compound, has provided significant insights into these reactivities, particularly in the context of solid-phase peptide synthesis (SPPS). nih.govnih.gov
The bifunctional nature of AMIA, possessing both a carboxylic acid group and an amino group, allows it to be utilized as an unnatural β-amino acid in the synthesis of novel peptidomimetics. nih.gov The reactivity of these two functional groups, however, is not straightforward and exhibits distinct characteristics compared to standard proteinogenic amino acids.
Reactivity of the Amino Group
The amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid displays notably reduced reactivity. nih.gov Studies have shown that under typical reaction conditions for the introduction of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the amino group of AMIA remains unreactive. nih.gov This has been attributed to the imidic character of the amino group within the isoxazole ring system. nih.gov
Despite this inherent low reactivity, it has been demonstrated that AMIA can be successfully coupled to the N-terminal amino acid of a peptide chain without protection of its own amino group. nih.gov This suggests that while resistant to standard protection strategies, the amino group can still participate in nucleophilic attack under certain conditions.
However, further derivatization of the β-amino group after its incorporation into a peptide chain has proven to be challenging. nih.gov Attempts to modify this group in subsequent coupling reactions have resulted in low efficiency, highlighting its diminished nucleophilic character. nih.gov
| Functional Group | Reactivity Profile | Observations in Peptide Synthesis |
| Amino Group | Unreactive to standard Fmoc-protection conditions. nih.gov | Can be coupled to a peptide's N-terminus without a protecting group. nih.gov |
| Low efficiency in subsequent derivatization reactions post-coupling. nih.gov | Exhibits imidic character, reducing its nucleophilicity. nih.gov |
Reactivity of the Carboxylic Group
In contrast to the amino group, the carboxylic acid function of 5-amino-3-methyl-isoxazole-4-carboxylic acid can be effectively activated and participate in peptide bond formation. This allows for the coupling of the isoxazole derivative onto a resin-bound peptide during solid-phase synthesis. nih.gov
The activation of the carboxylic acid is a critical step for the formation of the amide bond. bachem.com Various coupling reagents commonly used in peptide synthesis can be employed for this purpose. These reagents convert the carboxylic acid into a more reactive species, facilitating the subsequent reaction with the amine. uni-kiel.de
It is important to note that the stability of the isoxazole ring system can be influenced by the reaction conditions. For instance, the use of microwave irradiation during the coupling of AMIA has been observed to decrease the stability of the molecule. mdpi.com As an alternative, ultrasonic agitation has been successfully employed to promote the coupling reaction without compromising the integrity of the isoxazole ring. mdpi.com
| Coupling Condition | Observation | Implication |
| Microwave-assisted coupling | Decreased stability of 5-amino-3-methyl-isoxazole-4-carboxylic acid. mdpi.com | Suggests thermal sensitivity of the isoxazole derivative under these conditions. |
| Ultrasonic agitation | Successful coupling to peptidyl-resin. mdpi.com | Provides a milder alternative for promoting the reaction. |
The research into the reactivity of these functional groups opens up possibilities for the synthesis of new α/β-mixed peptide hybrids with potential biological activities. nih.gov The unique reactivity profile of the amino and carboxylic groups in isoxazole-4-carboxylate derivatives allows for their specific placement and modification within a peptide sequence.
Computational and Theoretical Chemistry Studies of Ethyl 3 Methylisoxazole 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Ethyl 3-methylisoxazole-4-carboxylate. DFT methods are used to calculate the molecule's electronic structure, which in turn dictates its reactivity and stable conformations. rsc.org
Key parameters derived from these calculations include:
Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. rsc.orgresearchgate.net
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides information on chemical stability and the tendency for charge transfer to occur within the molecule. researchgate.netnih.gov A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. rsc.orgnih.gov For isoxazole (B147169) derivatives, the electronegative oxygen and nitrogen atoms typically show regions of negative potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and donor-acceptor interactions, further clarifying the molecule's electronic stability and bonding characteristics. researchgate.net
These computational studies provide a foundational understanding of the molecule's inherent chemical nature, which is essential for predicting its behavior in more complex biological systems.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.gov These methods are central to structure-based drug design. nih.gov
The retinoic-acid-receptor-related orphan receptor γt (RORγt) has been identified as a significant target for isoxazole-based compounds in the context of autoimmune diseases. nih.govnih.gov RORγt possesses an allosteric binding site that can be targeted by inverse agonists to inhibit its function. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For isoxazole derivatives targeting RORγt, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the allosteric binding pocket. nih.govresearchgate.net For example, studies on trisubstituted isoxazoles revealed that hydrophobic interactions within the allosteric site, located between helices 3, 4, 11, and 12, are crucial for binding. nih.gov
Binding Affinity Prediction: Docking scores and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are used to estimate the binding free energy of the ligand-protein complex. mdpi.com These predictions help in ranking potential ligands and prioritizing them for experimental testing. Studies on RORγt modulators have shown that isoxazole scaffolds can achieve high binding affinity, with pIC50 values ranging up to 6.2 (590 nM) for some derivatives. nih.gov The potency of these compounds is often correlated with the lipophilicity and flexibility of substituents on the isoxazole core. nih.gov
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.
Conformational Stability: MD simulations are used to assess the stability of the docked pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the complex is in a stable conformation. researchgate.net
Interaction Analysis: By analyzing the MD trajectory, researchers can study the persistence of key interactions, such as hydrogen bonds, and observe conformational changes in both the ligand and the protein upon binding. nih.gov For the RORγt-isoxazole complex, co-crystal structures have confirmed the binding modes predicted by docking, showing clear electron density for the compounds in the allosteric site and revealing the specific conformation adopted by linkers at the C-4 position. nih.govresearchgate.net The stability of these interactions is crucial for the compound's inhibitory activity.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (e.g., using SwissADME)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools like SwissADME provide rapid predictions of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, helping to identify potential liabilities early in the discovery process. sciensage.infoswissadme.ch
For a compound like this compound, SwissADME can predict several key parameters based on its chemical structure:
| Property Category | Predicted Parameter | Significance |
| Physicochemical Properties | Molecular Weight, LogP (lipophilicity), Water Solubility | Determines general drug-like characteristics. |
| Pharmacokinetics | GI Absorption | Predicts if the compound is likely to be absorbed from the gut. researchgate.netjscimedcentral.com |
| BBB Permeant | Indicates whether the compound can cross the blood-brain barrier. jscimedcentral.comresearchgate.net | |
| P-gp Substrate | Predicts if the compound is a substrate of P-glycoprotein, an efflux pump that can limit bioavailability. jscimedcentral.com | |
| CYP Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). researchgate.netjscimedcentral.com | |
| Drug-Likeness | Lipinski's Rule of Five, Veber's Rule | Assesses if the molecule's properties fall within ranges typical of orally active drugs. |
| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) | Flags substructures known to cause non-specific activity in assays. |
Interactive Data Table: Predicted ADME Properties for Isoxazole Derivatives.
Studies on various isoxazole derivatives have shown they generally possess good physicochemical properties and predicted pharmacokinetic profiles, such as high gastrointestinal absorption. researchgate.net
Computational Prediction and Cross-Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.
Using DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. rsc.org The process involves:
Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). rsc.org
Calculating the magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO).
Referencing the calculated values against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.
The predicted spectra can then be compared with experimental data. A strong correlation between the computed and observed chemical shifts provides high confidence in the structural assignment of the synthesized compound. rsc.org This cross-validation is a crucial step in chemical characterization.
Reaction Mechanism Elucidation via Computational Pathways
Theoretical calculations are also employed to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For isoxazoles, a common synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. mdpi.com
Computational studies can elucidate the reaction pathway by:
Locating Transition States: Identifying the transition state structures and calculating their energies to determine the activation energy barrier of the reaction.
Analyzing Reaction Energetics: Calculating the relative energies of reactants, intermediates, transition states, and products to map out the potential energy surface.
Determining Regioselectivity: For asymmetric reactants, computations can predict which regioisomer is kinetically or thermodynamically favored. DFT studies on [3+2] cycloadditions leading to isoxazole formation have shown that the formation of a specific isomer can be strongly preferred, with the reaction proceeding through a polar, one-step mechanism. mdpi.com
By modeling the synthesis of this compound, computational chemistry can help optimize reaction conditions and understand the factors controlling the reaction's outcome.
Advanced Applications and Future Research Trajectories
Development of Novel Therapeutic Agents based on the Isoxazole-4-carboxylate Scaffold
The isoxazole-4-carboxylate scaffold is a versatile template for the development of new therapeutic agents, owing to its ability to interact with various biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.orgmdpi.com Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating the scaffold's potential across a wide range of diseases. nih.govresearchgate.net
One significant area of development is in oncology. espublisher.com A variety of isoxazole-containing compounds have been investigated for their anticancer properties, acting as small molecule inhibitors that can interfere with intracellular signaling pathways crucial for cancer cell proliferation. espublisher.commdpi.com For instance, derivatives of 4,5-diarylisoxazole have been shown to inhibit Heat shock protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous oncoproteins. nih.gov The isoxazole (B147169) ring, often functionalized with a carboxylate group or its ester, plays a critical role in anchoring the molecule within the target protein's binding site.
In the realm of infectious diseases, the isoxazole-4-carboxylate scaffold has been utilized to design novel antibacterial agents. Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids and their corresponding ethyl esters have been identified as inhibitors of bacterial serine acetyltransferase, an enzyme involved in bacterial metabolism, highlighting a strategy to develop antibacterial adjuvants. mdpi.com
Furthermore, isoxazole derivatives are actively being explored for their anti-inflammatory effects. nih.gov Compounds based on a 4,5-diarylisoxazol-3-carboxylic acid structure have been developed as potent inhibitors of leukotriene biosynthesis by targeting the 5-Lipoxygenase-activating protein (FLAP). nih.gov This demonstrates the utility of the carboxylate-bearing isoxazole core in designing agents for inflammatory diseases.
| Therapeutic Area | Isoxazole Scaffold Example | Mechanism/Target | Reference |
|---|---|---|---|
| Oncology | 4,5-Diarylisoxazole derivatives | Inhibition of Hsp90 | nih.gov |
| Infectious Diseases | (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids/esters | Inhibition of bacterial serine O-acetyltransferase | mdpi.com |
| Inflammation | 4,5-Diarylisoxazol-3-carboxylic acids | Inhibition of 5-Lipoxygenase-activating protein (FLAP) | nih.gov |
| Pain Management | Isoxazole carboxamide derivatives | Interaction with COX-1, COX-2, and capsaicin (B1668287) receptors | researchgate.net |
Exploration of New Biological Targets and Pathways
The unique physicochemical properties of the isoxazole ring system make it an ideal scaffold for exploring novel biological targets and modulating complex cellular pathways. rsc.org The structural versatility of isoxazole-4-carboxylate derivatives allows for systematic modifications to probe structure-activity relationships (SAR) and identify compounds with high affinity and selectivity for new targets. rsc.orgnih.gov
Recent research has expanded the scope of biological targets for isoxazole derivatives beyond traditional enzymes and receptors. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor integral to tumor angiogenesis. mdpi.com Isoxazole-based compounds have been designed as VEGFR-2 inhibitors, thereby blocking the signaling pathways that lead to the formation of new blood vessels in tumors. mdpi.com
Another area of investigation involves metabolic enzymes. Leflunomide, an approved isoxazole-containing drug, acts as a prodrug that is converted to its active metabolite, which inhibits dihydroorotate (B8406146) dehydrogenase (DHODH). rsc.org This enzyme is critical for pyrimidine (B1678525) synthesis in proliferating T cells, and its inhibition leads to an immunosuppressive effect. rsc.org This highlights the potential of the isoxazole scaffold to target metabolic pathways for therapeutic intervention.
Furthermore, isoxazole derivatives have been docked against non-opioid pain-related targets such as cyclooxygenase (COX) enzymes and the human capsaicin receptor (HCR), suggesting their potential in developing novel analgesics with potentially fewer side effects than traditional pain medications. researchgate.net The exploration of these and other targets, including monoamine oxidases (MAOs) involved in neurological disorders, continues to be a promising avenue for isoxazole-based drug discovery. rsc.org
| Biological Target | Target Class | Therapeutic Relevance | Reference |
|---|---|---|---|
| VEGFR-2 | Receptor Tyrosine Kinase | Oncology (Angiogenesis) | mdpi.com |
| Dihydroorotate Dehydrogenase (DHODH) | Metabolic Enzyme | Autoimmune Diseases | rsc.org |
| 5-Lipoxygenase-activating protein (FLAP) | Enzyme-activating protein | Inflammation | nih.gov |
| Heat shock protein 90 (Hsp90) | Molecular Chaperone | Oncology | nih.gov |
| Cyclooxygenase (COX-1/COX-2) | Enzyme | Inflammation, Pain | researchgate.net |
| Serine Acetyltransferase | Enzyme | Infectious Diseases | mdpi.com |
Catalysis and Material Science Applications of Isoxazole Derivatives
Beyond pharmaceuticals, the isoxazole scaffold is finding increasing application in the fields of catalysis and material science. mdpi.com The synthesis of isoxazole derivatives itself often employs catalytic methods, such as the use of hypervalent iodine(III) species or copper catalysts for efficient intramolecular oxidative cycloaddition reactions. mdpi.comresearchgate.net These synthetic advancements not only facilitate drug discovery but also open doors for creating novel isoxazole-based materials. rsc.org
In material science, isoxazole-based compounds are explored for their potential in creating advanced functional materials. mdpi.com The electron-rich nature of the isoxazole ring, combined with its stability, makes it a candidate for incorporation into organic electronics and fluorescent materials. mdpi.comwikipedia.org For example, a related compound, Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, has been investigated for its potential in creating polymers with enhanced thermal stability and mechanical properties. chemimpex.com The specific arrangement of heteroatoms in the isoxazole ring can influence the electronic properties and intermolecular interactions of these materials.
The field of coordination chemistry also utilizes isoxazole derivatives as ligands for metal complexes. mdpi.com The nitrogen and oxygen atoms of the isoxazole ring can coordinate with metal ions, leading to the formation of complexes with interesting catalytic or photophysical properties. The carboxylate group in derivatives like Ethyl 3-methylisoxazole-4-carboxylate provides an additional coordination site, allowing for the design of more complex and potentially more functional metal-organic frameworks (MOFs) or catalysts.
Design and Synthesis of Advanced Functional Materials
The design and synthesis of advanced functional materials from isoxazole derivatives is a burgeoning field of research. The inherent properties of the isoxazole ring—aromaticity, stability, and the presence of heteroatoms—make it an attractive building block for materials with tailored electronic, optical, and physical properties. mdpi.com
Polyisoxazoles are being investigated for their potential as semiconductors, high-temperature lubricants, and electrical insulating oils. researchgate.net The ability to functionalize the isoxazole ring at multiple positions, including the C4 position with a carboxylate group, allows for fine-tuning of the material's properties. For instance, introducing different substituents can alter the polymer's solubility, processability, and electronic bandgap.
The synthesis of these materials often leverages modern organic chemistry techniques. Ultrasound-assisted synthesis, for example, has emerged as a green and efficient method for producing isoxazole scaffolds, reducing reaction times and energy consumption. mdpi.com Such sustainable methodologies are crucial for the large-scale production of isoxazole-based materials for commercial applications. The versatility of the isoxazole ring allows it to be incorporated into various material architectures, from linear polymers to complex three-dimensional networks, paving the way for innovations in materials science. chemimpex.com
Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery
The isoxazole-4-carboxylate scaffold is highly amenable to the principles of combinatorial chemistry and high-throughput screening (HTS), which are cornerstones of modern drug discovery. google.com The ability to readily synthesize a large library of diverse yet related compounds is essential for identifying novel hits against a wide array of biological targets.
The synthesis of isoxazole-4-carboxylates can be achieved through various routes, including 1,3-dipolar cycloaddition reactions, which are well-suited for combinatorial approaches. mdpi.comwikipedia.org By varying the starting materials (e.g., different alkynes and nitrile oxides), chemists can generate a vast number of unique isoxazole derivatives. The ester group at the C4 position, as in this compound, can be easily hydrolyzed to the corresponding carboxylic acid and then coupled with a diverse library of amines to create a large set of carboxamide derivatives. researchgate.net
These compound libraries can then be subjected to HTS to rapidly assess their activity against specific enzymes, receptors, or cellular pathways. This integration accelerates the discovery of lead compounds by efficiently exploring a large chemical space around the core isoxazole-4-carboxylate scaffold. The identification of compounds in various screening datasets and chemical libraries underscores the interest in this scaffold for drug discovery programs. ontosight.ai
Investigations into Prodrug Strategies for Isoxazole-4-carboxylate Derivatives
Prodrug strategies are a vital tool in medicinal chemistry used to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, low membrane permeability, or rapid metabolism. rsc.org The isoxazole-4-carboxylate scaffold, particularly when bearing a carboxylic acid functional group, is an excellent candidate for prodrug design. nih.gov
The compound this compound is itself a simple prodrug of the corresponding 3-methylisoxazole-4-carboxylic acid. The ethyl ester masks the polar carboxylic acid, increasing the molecule's lipophilicity. This can enhance its ability to cross cell membranes and improve oral bioavailability. acs.org Once absorbed into the body, ubiquitous esterase enzymes can cleave the ethyl group, releasing the active carboxylic acid at the site of action.
This strategy is exemplified by the approved drug leflunomide, an isoxazole derivative that is rapidly converted to its active metabolite in the body. rsc.org Researchers are exploring various "promoieties" that can be attached to the carboxylate group to create prodrugs with tailored properties. These can include different types of esters or amides designed to be cleaved by specific enzymes, potentially allowing for targeted drug delivery to certain tissues or cell types. By rationally designing prodrugs of isoxazole-4-carboxylate derivatives, medicinal chemists can significantly improve the therapeutic potential and "drug-like" properties of these promising compounds. nih.govacs.org
Q & A
Q. What are the common synthetic routes for Ethyl 3-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-keto esters. For example, reacting hydroxylamine with ethyl acetoacetate under alkaline conditions can yield the isoxazole core, followed by functionalization at the 3-position using methylating agents. Key factors include temperature control (e.g., 80°C in N,N-dimethylacetamide) and stoichiometric ratios of reagents like potassium carbonate, which minimize side reactions . Purification often involves column chromatography or recrystallization to achieve >95% purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound should be stored refrigerated in airtight containers to prevent degradation . Avoid inhalation, skin contact, and electrostatic discharge. In case of exposure, immediate washing with water and consultation with a physician are advised. Safety data sheets emphasize using fume hoods and personal protective equipment (PPE) during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound?
Single-crystal X-ray diffraction is the gold standard for confirming molecular structure and stereochemistry . Complementary methods include:
Q. What biological activities have been reported for isoxazole derivatives, and how does this compound compare?
Isoxazole derivatives exhibit antimicrobial, anticonvulsant, and anti-inflammatory properties. This compound serves as a precursor for bioactive analogs, such as 5-amino-substituted variants, which show enhanced enzyme inhibition (e.g., COX-2) . Comparative studies require structural modifications at the 4-carboxylate and 3-methyl positions to optimize activity .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts like 3-(2-chlorophenyl) isomers?
Byproduct formation often arises from competing cyclization or halogenation steps. Strategies include:
Q. What structural insights can resolve contradictions in crystallographic and spectroscopic data?
Discrepancies between X-ray and NMR data may arise from dynamic effects (e.g., rotational barriers in the ester group). High-resolution X-ray studies at low temperatures (e.g., 90 K) reduce thermal motion artifacts, while DFT calculations can model solution-state conformers . For example, torsional angles in the isoxazole ring (e.g., C14′—C10′—C11′—C12′ = 0.25°) are critical for reconciling data .
Q. What challenges arise during chromatographic purification of this compound, and how are they addressed?
Challenges include co-elution of structurally similar byproducts (e.g., diastereomers or regioisomers). Solutions involve:
Q. How can computational tools guide the design of analogs with improved pharmacokinetic properties?
Retrosynthesis platforms (e.g., AI-driven Template_relevance models) predict feasible routes for analogs like ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate . Molecular docking (e.g., AutoDock Vina) can prioritize modifications (e.g., trifluoromethyl groups) to enhance target binding or metabolic stability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Hydrolysis of the ester group is pH-dependent, with rapid degradation in alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH) combined with Arrhenius modeling predict shelf life. Lyophilization or formulation in anhydrous matrices (e.g., PEG) mitigates decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
